5-Bromo-2,7-naphthyridine 2-oxide

Cross-coupling Suzuki-Miyaura C-C bond formation

This 2,7-naphthyridine building block is a key intermediate for synthesizing hetaryl-[1,8]naphthyridine ATPase inhibitors for oncology, as cited in patents WO2011095196A1 and US8912216B2. Its unique value lies in its dual orthogonal reactivity: the 5-bromo substituent is primed for palladium-catalyzed cross-coupling, while the N-oxide moiety acts as a regioselective directing group, enabling synthetic strategies impossible with non-oxidized or other regioisomeric analogs.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B12837068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,7-naphthyridine 2-oxide
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC2=CN=CC(=C21)Br)[O-]
InChIInChI=1S/C8H5BrN2O/c9-8-4-10-3-6-5-11(12)2-1-7(6)8/h1-5H
InChIKeyDMNNYSQJLRMQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,7-naphthyridine 2-oxide: Synthesis, Role, and Procurement Context


5-Bromo-2,7-naphthyridine 2-oxide (CAS: 1323920-12-2, C8H5BrN2O, MW 225.044) [1] is a halogenated heterocyclic compound featuring a 2,7-naphthyridine core with a bromine substituent at the 5-position and an N-oxide functionality at the 2-position [2]. The compound has a calculated octanol/water partition coefficient (LogP) of 0.7 and a topological polar surface area of 38.4 Ų [1]. It functions as a synthetic intermediate in the preparation of hetaryl-[1,8]naphthyridine derivatives that act as inhibitors of ATP-consuming proteins for oncology applications [3].

Why Generic 5-Bromo-2,7-naphthyridine 2-oxide Substitution Fails in Critical Applications


Naphthyridine derivatives exhibit pronounced regioisomeric specificity that precludes simple substitution. Studies on aryl naphthyridines demonstrate that shifting substitution patterns between regioisomeric series produces distinct in vitro and in vivo pharmacological profiles [1]. The simultaneous presence of a 5-bromo substituent and a 2-position N-oxide in this compound is non-interchangeable with other halogenated naphthyridines. For instance, 5-bromo-1,6-naphthyridine [2] or 2-bromo-1,7-naphthyridine lack the N-oxide functionality required for downstream oxidative transformations. The 2-oxide moiety provides regioselective reactivity patterns distinct from non-oxidized analogs, enabling transformations that are inaccessible with unoxidized congeners [3].

Quantitative Differentiation Evidence: 5-Bromo-2,7-naphthyridine 2-oxide


Regiospecific Reactivity in Cross-Coupling: 5-Position Bromine as a Handle for Palladium-Catalyzed Transformations

The 5-bromo substituent in 5-bromo-2,7-naphthyridine 2-oxide provides a site for palladium-catalyzed cross-coupling reactions [1]. In the related synthesis of hetaryl-[1,8]naphthyridine derivatives, brominated naphthyridine intermediates undergo Suzuki-Miyaura coupling to introduce aryl and heteroaryl groups [1]. The bromine atom in the 5-position is activated for oxidative addition to Pd(0) catalysts, with the electron-withdrawing N-oxide group at the 2-position enhancing electrophilicity at C5 [2].

Cross-coupling Suzuki-Miyaura C-C bond formation

N-Oxide Functionality as a Directing Group for Regioselective Transformations

The N-oxide group at the 2-position serves as a directing moiety for regioselective functionalization and alters the electron density distribution across the naphthyridine ring [1]. Studies on bromination of naphthyridine N-oxides demonstrate that the N-oxide functionality directs electrophilic substitution to specific positions [1]. 5-Bromo-2,7-naphthyridine 2-oxide contains both the N-oxide directing group and a bromine atom, enabling orthogonal reactivity that is not possible with non-oxidized analogs [2].

N-oxide chemistry Regioselective functionalization C-H activation

Patent-Documented Utility as a Validated Intermediate for ATP-Consuming Protein Inhibitors

5-Bromo-2,7-naphthyridine 2-oxide is documented as a synthetic intermediate in multiple patent families covering hetaryl-[1,8]naphthyridine derivatives [1]. These patents (WO2011095196A1, US8912216B2, US20120295902A1) explicitly identify the compound as a key building block for preparing ATP-consuming protein inhibitors with potential anticancer applications [1][2]. The compound's inclusion in granted patents indicates its utility has been validated through the patent examination process.

Medicinal chemistry Kinase inhibition Oncology

Distinct Physicochemical Profile Enabling Different Purification and Formulation Behavior

5-Bromo-2,7-naphthyridine 2-oxide exhibits a calculated LogP of 0.7 and topological polar surface area of 38.4 Ų [1]. The N-oxide group contributes substantial polarity compared to non-oxidized 5-bromo-2,7-naphthyridine, altering chromatographic behavior, solubility characteristics, and crystallization properties. The compound contains 12 heavy atoms with zero rotatable bonds and zero hydrogen bond donors, but two hydrogen bond acceptors (the N-oxide oxygen and the pyridine nitrogen) [1].

Physicochemical properties LogP Purification

Distinct Regioisomeric Identity from Alternative Naphthyridine Scaffolds

The 2,7-naphthyridine core in this compound is distinct from the 1,5-, 1,6-, and 1,8-naphthyridine scaffolds. Comparative studies of aryl naphthyridines demonstrate that regioisomeric series exhibit significantly different mGlu5 receptor antagonist activity [1]. 2,7-Naphthyridine derivatives occupy a different chemical space than the more common 1,5- and 1,8-naphthyridines [2]. The 2,7-naphthyridine scaffold offers distinct electronic distribution and geometry compared to its isomers [2].

Regioisomerism Structure-activity relationship GPCR antagonism

Procurement-Aligned Application Scenarios for 5-Bromo-2,7-naphthyridine 2-oxide


Synthesis of Hetaryl-[1,8]naphthyridine ATP-Consuming Protein Inhibitors

5-Bromo-2,7-naphthyridine 2-oxide serves as a synthetic intermediate in the preparation of hetaryl-[1,8]naphthyridine derivatives that function as inhibitors of ATP-consuming proteins for oncology applications, as documented in patent literature WO2011095196A1 and US8912216B2 [1]. The 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions to install aryl or heteroaryl groups, while the 2-oxide moiety can be retained or reduced depending on the target structure [1].

Regioselective Synthesis of Functionalized 2,7-Naphthyridine Derivatives via Orthogonal Reactivity

This compound enables orthogonal synthetic strategies due to the presence of both a bromine atom and an N-oxide group. The N-oxide serves as a directing group for regioselective functionalization [1], while the bromine undergoes cross-coupling reactions [2]. This dual reactivity is not available with non-oxidized 5-bromo-2,7-naphthyridine or with 5-bromo-1,6-naphthyridine analogs.

Structure-Activity Relationship Studies of 2,7-Naphthyridine-Based Pharmacophores

The 2,7-naphthyridine scaffold is less common than its 1,5- and 1,8-isomers, offering distinct spatial and electronic properties for SAR exploration [1]. 5-Bromo-2,7-naphthyridine 2-oxide provides an entry point for diversifying this underexplored scaffold. The compound can be used to generate libraries of 5-substituted 2,7-naphthyridine derivatives with or without the N-oxide functionality.

Methodology Development for Naphthyridine N-Oxide Chemistry

Naphthyridine N-oxides exhibit distinct reactivity compared to their parent heterocycles, including altered regioselectivity in electrophilic substitution and potential for deoxygenative functionalization [1]. 5-Bromo-2,7-naphthyridine 2-oxide serves as a model substrate for developing new synthetic methodologies involving naphthyridine N-oxides, particularly those combining halogen reactivity with N-oxide directing effects.

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